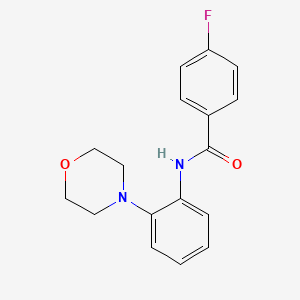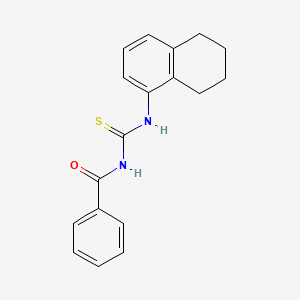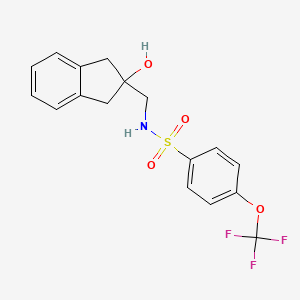
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO4S and its molecular weight is 387.37. The purity is usually 95%.
BenchChem offers high-quality N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Enzyme Inhibition
- Studies on related sulfonamide compounds have illustrated their roles as high-affinity inhibitors for specific enzymes. For instance, certain sulfonamides have been identified as potent inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in the context of neurological disorders and diseases resulting from neuronal injury (S. Röver et al., 1997).
Antioxidant, Analgesic, and Anticancer Activities
- Research on derivatives of celecoxib, a well-known anti-inflammatory drug, has revealed the potential of sulfonamide compounds as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in reducing tissue damage and exhibiting modest inhibition of HCV NS5B RdRp activity, highlighting their therapeutic potential across various medical conditions (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
- The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy (PDT) for cancer. These compounds exhibit high singlet oxygen quantum yields, making them efficient Type II photosensitizers suitable for targeting cancer cells in PDT (M. Pişkin et al., 2020).
Herbicide Activity and Environmental Interaction
- Sulfonamide derivatives have been explored for their use as herbicides, with studies on their hydrolysis mechanism providing insights into environmental interactions and degradation pathways. This research is crucial for understanding the persistence and ecological impact of such compounds in agricultural settings (I. Braschi et al., 1997).
Antimicrobial and Antifungal Properties
- A series of new sulfonamides have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed significant antimicrobial and antifungal activities, highlighting the versatility of sulfonamide compounds in addressing a range of bacterial and fungal infections (H. Gul et al., 2016).
Propiedades
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-5-7-15(8-6-14)26(23,24)21-11-16(22)9-12-3-1-2-4-13(12)10-16/h1-8,21-22H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKLVCVHPDBFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

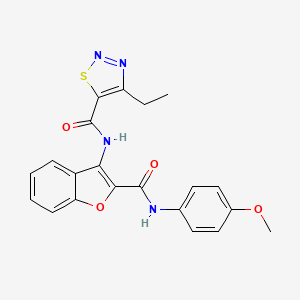

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

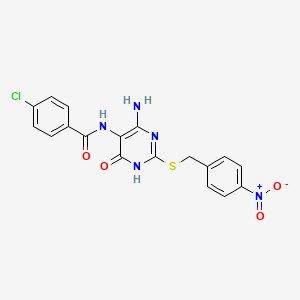
![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)
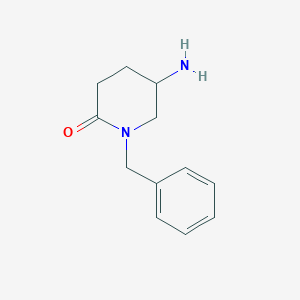
![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)
![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)
